Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride

Description

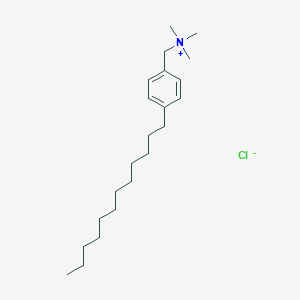

Chemical Structure and Properties Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride (CAS: 19014-05-2), also known as 4-dodecylbenzyltrimethylammonium chloride or Quaternium-28, is a quaternary ammonium compound (QAC) with the molecular formula C22H40ClN (MW: 354.02 g/mol) . It belongs to the class of monoalkylbenzylammonium chlorides, characterized by a benzyl group substituted with a dodecyl (C12) alkyl chain at the para position and three methyl groups attached to the nitrogen atom. This structure confers strong cationic surfactant properties, making it effective in antimicrobial, antistatic, and emulsifying applications .

Properties

CAS No. |

1330-85-4 |

|---|---|

Molecular Formula |

C22H40ClN |

Molecular Weight |

354.0 g/mol |

IUPAC Name |

(3-dodecylphenyl)methyl-trimethylazanium;chloride |

InChI |

InChI=1S/C22H40N.ClH/c1-5-6-7-8-9-10-11-12-13-14-16-21-17-15-18-22(19-21)20-23(2,3)4;/h15,17-19H,5-14,16,20H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

NWUZFHOECSNOOL-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)C[N+](C)(C)C.[Cl-] |

Canonical SMILES |

CCCCCCCCCCCCC1=CC(=CC=C1)C[N+](C)(C)C.[Cl-] |

Other CAS No. |

19014-05-2 1330-85-4 |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of n-Dodecyl Chloride

n-Dodecanol reacts with thionyl chloride (SOCl₂) in the presence of N,N-dimethylformamide (DMF) as a catalyst and petroleum ether as a solvent. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of n-dodecanol is replaced by a chlorine atom. Key parameters include:

-

Molar Ratio : 1:1.3–1.5 (n-dodecanol : SOCl₂)

-

Temperature : 60–70°C

-

Reaction Time : 4–5 hours for SOCl₂ titration, followed by 4–5 hours of post-titration stirring

The generated hydrogen chloride (HCl) gas is continuously evacuated using a vacuum pump and neutralized in an alkaline solution (e.g., NaOH), enhancing safety and minimizing environmental impact. Post-reaction purification involves sequential washing with saturated saline, 20% NaOH, and saturated saline again to neutralize residual acids. The product is dried over anhydrous calcium chloride and distilled under ambient pressure to recover petroleum ether, yielding n-dodecyl chloride as a colorless to pale yellow liquid.

Table 1: Step 1 Synthesis Parameters

| Parameter | Details |

|---|---|

| Reactants | n-Dodecanol, Thionyl Chloride |

| Molar Ratio | 1:1.3–1.5 |

| Catalyst | N,N-Dimethylformamide |

| Solvent | Petroleum Ether |

| Temperature | 60–70°C |

| Reaction Time | 8–10 hours total |

| Yield | 95% |

Step 2: Quaternization with Trimethylamine

n-Dodecyl chloride undergoes quaternization with trimethylamine in acetonitrile under pressurized conditions. This step forms the quaternary ammonium salt through an SN2 mechanism, where trimethylamine acts as the nucleophile. Critical conditions include:

-

Molar Ratio : 1:1.2 (n-dodecyl chloride : trimethylamine)

-

Solvent : Acetonitrile

-

Pressure : 0.3–0.5 MPa

-

Temperature : 90 ± 5°C

-

Reaction Time : 6–8 hours

The reaction occurs in a sealed high-pressure autoclave to prevent trimethylamine volatilization. Post-reaction, the crude product is washed with anhydrous diethyl ether to remove unreacted starting materials and dried via vacuum or airflow methods. The final product is a white solid with a melting point of 240°C (decomposition) and 99% purity.

Table 2: Step 2 Synthesis Parameters

| Parameter | Details |

|---|---|

| Reactants | n-Dodecyl Chloride, Trimethylamine |

| Molar Ratio | 1:1.2 |

| Solvent | Acetonitrile |

| Pressure | 0.3–0.5 MPa |

| Temperature | 90 ± 5°C |

| Reaction Time | 6–8 hours |

| Yield | 94% |

Reaction Conditions and Optimization

Catalytic Efficiency and Solvent Selection

The use of DMF in Step 1 accelerates the reaction by polarizing the S=O bond in SOCl₂, facilitating chloride ion displacement. Petroleum ether, a non-polar solvent, ensures homogeneous mixing while minimizing side reactions. In Step 2, acetonitrile’s high polarity stabilizes the transition state during quaternization, enhancing reaction kinetics.

Temperature and Pressure Effects

Elevated temperatures (60–70°C in Step 1; 90°C in Step 2) are critical for achieving acceptable reaction rates. However, exceeding these ranges risks thermal decomposition of intermediates. Similarly, maintaining 0.3–0.5 MPa pressure in Step 2 ensures trimethylamine remains in solution, preventing gas-phase losses.

Industrial-Scale Production Techniques

Scaled-up synthesis employs continuous flow reactors with automated control systems to regulate reactant feed rates, temperature, and pressure. For example, a batch process using 40.9 kg of n-dodecyl chloride yields 49.6 kg of final product (94% yield). Industrial workflows prioritize:

-

Closed-System Reactors : To handle volatile and corrosive reagents safely.

-

In-Line Neutralization : Direct treatment of HCl emissions with alkaline scrubbers.

-

Solvent Recovery : Distillation units to reclaim petroleum ether and acetonitrile for reuse.

Comparative Analysis of Synthesis Routes

While alternative methods exist (e.g., direct alkylation of benzylamine), the two-step process described above outperforms others in yield and scalability. For instance, single-step quaternization often suffers from incomplete amine alkylation due to steric hindrance, reducing yields to <80%.

Quality Control and Characterization

Chemical Reactions Analysis

Types of Reactions

Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

Oxidation and Reduction: While the quaternary ammonium group is generally stable, the benzyl and dodecyl groups can undergo oxidation reactions under strong oxidative conditions, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

Hydrolysis: In aqueous solutions, especially under acidic or basic conditions, the compound can hydrolyze to form dodecylbenzylamine and trimethylamine.

Common Reagents and Conditions

Nucleophiles: Hydroxide, cyanide, thiolate ions.

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

Substitution: Formation of new quaternary ammonium salts.

Oxidation: Alcohols, aldehydes, carboxylic acids.

Hydrolysis: Dodecylbenzylamine, trimethylamine.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHClN

- CAS Number : 19014-05-2

- Melting Point : 191 °C (decomposition)

The compound consists of a dodecyl chain attached to a benzyl group, which is further substituted with three methyl groups on the nitrogen atom. This structure imparts significant hydrophobic characteristics, contributing to its surfactant properties.

Chemistry

DBTAC is utilized as a phase transfer catalyst in organic synthesis. It facilitates reactions between reactants in different phases (e.g., solid-liquid or liquid-liquid), enhancing reaction rates and yields. This property is particularly useful in synthesizing various organic compounds where traditional catalysts may be ineffective.

Biology

In biological research, DBTAC serves as an antimicrobial agent . Studies have demonstrated its effectiveness against a range of bacteria and fungi, making it suitable for laboratory applications where microbial contamination must be controlled. Its mechanism involves disrupting microbial cell membranes, leading to increased permeability and eventual cell lysis.

Medicine

The compound is being investigated for its potential use in disinfectants and antiseptics due to its broad-spectrum antimicrobial activity. Its effectiveness against pathogens has led to its incorporation into formulations aimed at infection control in healthcare settings.

Industry

In industrial applications, DBTAC is employed in the formulation of personal care products such as shampoos and conditioners due to its surfactant properties. It helps stabilize emulsions and improve the texture of cosmetic products. Additionally, it is used in industrial cleaners and detergents for its ability to enhance cleaning efficacy.

Case Studies

-

Antimicrobial Efficacy Study

A study published in the Journal of Applied Microbiology evaluated the antimicrobial properties of DBTAC against various pathogens including Staphylococcus aureus and Escherichia coli. Results indicated significant reductions in bacterial counts when exposed to DBTAC solutions at concentrations as low as 0.1% . -

Phase Transfer Catalysis Research

In a research article from Organic Chemistry Frontiers, DBTAC was employed as a phase transfer catalyst in the synthesis of esters from carboxylic acids and alcohols. The study highlighted improved reaction rates compared to traditional methods without phase transfer catalysts . -

Personal Care Product Formulation

A patent application described the use of DBTAC in personal care formulations, demonstrating its ability to stabilize emulsions and enhance product texture . The findings support its widespread use in cosmetic products.

Mechanism of Action

The antimicrobial activity of Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, causing increased permeability and eventual cell lysis. This disruption is facilitated by the hydrophobic dodecyl group, which integrates into the lipid bilayer, and the positively charged ammonium group, which interacts with negatively charged components of the cell membrane.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 Benzalkonium Chloride (BAC) Variants

- BAC12 (Benzyl-dimethyl-dodecylammonium chloride) : Shares the C12 alkyl chain but lacks the para-substituted benzyl group. BAC12 exhibits comparable antimicrobial activity but lower solubility in aqueous solutions due to structural differences .

- BAC16 (Benzylhexadecyldimethylammonium chloride) : Features a longer C16 alkyl chain, enhancing lipid membrane disruption and antimicrobial potency. However, its higher molecular weight (C25H44ClN, MW: 402.08 g/mol) reduces solubility compared to the C12 variant .

2.1.2 N-Propyl-N,N,N-Trimethyl Ammonium Chloride

- Structure : Shorter C3 alkyl chain (C6H16ClN, MW: 161.65 g/mol).

- Performance : Superior clay-swelling inhibition (swelling shrinkage ratio: >90%) compared to the C12 compound, attributed to faster diffusion into clay interlayers .

2.1.3 N,N,N-Trimethyl-1-Phenylmethanaminium Chloride

- Structure : Lacks an alkyl chain, consisting of a benzyl group directly attached to the ammonium center (C10H16ClN, MW: 185.69 g/mol).

- Applications : Primarily used as a phase-transfer catalyst rather than a surfactant, highlighting the critical role of the dodecyl chain in surface activity .

Physicochemical and Performance Comparison

Research Findings and Industrial Relevance

- Antimicrobial Activity : Chain length correlates with efficacy. C16 variants achieve 99.9% bacterial reduction at 0.01% concentration, whereas C12 compounds require 0.1% for similar results .

- Thermal Stability: The para-substituted benzyl group in 4-dodecylbenzyltrimethylammonium chloride enhances thermal stability (>200°C) compared to non-substituted QACs .

Biological Activity

Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride, commonly known as dodecylbenzyltrimethylammonium chloride (DBTAC), is a quaternary ammonium compound noted for its surfactant and antimicrobial properties. This article explores its biological activity, mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula: CHClN

- CAS Number: 1330-85-4

- Molecular Weight: 367.02 g/mol

DBTAC features a long hydrophobic dodecyl chain and a positively charged quaternary ammonium group, contributing to its surfactant properties and biological activity.

The primary mechanism through which DBTAC exerts its antimicrobial effects is by disrupting microbial cell membranes. The hydrophobic dodecyl group integrates into the lipid bilayer of the cell membrane, while the positively charged ammonium group interacts with negatively charged components of the membrane. This dual action leads to:

- Increased Membrane Permeability: The incorporation of DBTAC into the lipid bilayer disrupts its integrity.

- Cell Lysis: As permeability increases, essential cellular contents leak out, leading to cell death.

Antimicrobial Properties

DBTAC has demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi. Its effectiveness can be summarized in the following table:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 - 2 µg/mL | |

| Escherichia coli | 1 - 4 µg/mL | |

| Candida albicans | 2 - 8 µg/mL | |

| Pseudomonas aeruginosa | 1 - 3 µg/mL |

These findings indicate that DBTAC is particularly effective against both Gram-positive and Gram-negative bacteria as well as certain fungi.

Case Studies

- Study on Antimicrobial Efficacy : A laboratory study evaluated the antimicrobial efficacy of DBTAC against hospital-acquired infections. Results showed that DBTAC significantly reduced bacterial counts in contaminated surfaces compared to controls, highlighting its potential use in disinfectants and antiseptics .

- Comparative Analysis with Other Quaternary Ammonium Compounds : Research comparing DBTAC with other quaternary ammonium compounds (QACs) revealed that DBTAC had superior antimicrobial activity due to its longer alkyl chain, which enhanced membrane disruption capabilities .

Applications in Various Fields

DBTAC's unique properties allow it to be utilized across multiple sectors:

- Pharmaceuticals : Investigated as a potential disinfectant and antiseptic agent due to its broad-spectrum antimicrobial activity.

- Personal Care Products : Commonly included in formulations for shampoos and conditioners for its conditioning properties.

- Industrial Cleaning : Used in formulations for industrial cleaners due to its efficacy against a wide range of pathogens.

Safety and Toxicological Considerations

While DBTAC exhibits significant antimicrobial properties, safety assessments are crucial for its application in consumer products. Studies have indicated that at appropriate concentrations, DBTAC poses minimal risk to human health; however, higher concentrations may lead to cytotoxic effects on mammalian cells . Regulatory bodies continue to evaluate its safety profile for various applications.

Q & A

Basic Research Questions

Q. What is the molecular structure and key physicochemical properties of 4-dodecyl-N,N,N-trimethylbenzenemethanaminium chloride?

- Structure : The compound consists of a benzyl group substituted with a dodecyl (C12) chain at the para position, with a trimethylammonium chloride group (CAS 19014-05-2; C22H40ClN) .

- Physicochemical Properties :

- Solubility : High water solubility due to the cationic quaternary ammonium group, but solubility decreases in nonpolar solvents.

- Critical Micelle Concentration (CMC) : Estimated via surface tension measurements (e.g., Du Noüy ring method). For analogs like benzyldimethylhexadecylammonium chloride, CMC is ~0.1–1 mM .

- Thermodynamic Data : Use computational methods (e.g., Joback, Crippen) for predicting logP (estimated ~4.2), vapor pressure, and critical temperatures .

Q. What synthetic routes are recommended for preparing this compound?

- Methodology :

Quaternization Reaction : React 4-dodecylbenzyl chloride with trimethylamine in anhydrous ethanol under reflux (24–48 hours). Monitor progress via TLC or <sup>1</sup>H NMR for disappearance of the benzyl chloride peak (~4.5 ppm) .

Purification : Recrystallize from acetone/ethyl acetate to remove unreacted amines. Confirm purity by HPLC (C18 column, mobile phase: 70% acetonitrile/30% 0.1% trifluoroacetic acid) .

Q. How can the compound be characterized analytically?

- Spectroscopy :

- <sup>1</sup>H NMR (D2O): δ 3.2 ppm (N(CH3)3), δ 4.5 ppm (benzyl-CH2), δ 1.2–1.6 ppm (dodecyl chain).

- ESI-MS : Positive mode to detect [M-Cl]<sup>+</sup> (m/z 354.3) .

Advanced Research Questions

Q. How does the dodecyl chain length impact its biological activity compared to analogs with shorter/longer chains?

- Structure-Activity Relationship (SAR) :

- Antimicrobial Efficacy : The C12 chain balances hydrophobicity and solubility, enhancing membrane disruption in Gram-positive bacteria (e.g., S. aureus MIC ~5 µg/mL). Longer chains (e.g., C14 in ) may increase toxicity but reduce solubility .

- Data Contradictions : Some studies report conflicting MIC values due to assay variations (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines .

Q. What experimental strategies are effective in resolving contradictions in its reported solubility and aggregation behavior?

- Methodological Approaches :

Dynamic Light Scattering (DLS) : Measure hydrodynamic diameter to detect micelle formation at CMC.

Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during micellization.

Cross-Validation : Compare computational predictions (e.g., logP via Crippen method) with experimental logP (shake-flask method) .

Q. How can this compound be applied in materials science beyond antimicrobial uses?

- Nanocomposites :

- Clay Modification : Intercalate into hectorite clay layers (XRD to confirm d-spacing increase) for enhanced thermal stability in polymers .

- Phase-Transfer Catalysis : Facilitate reactions in biphasic systems (e.g., nucleophilic substitutions) by optimizing alkyl chain length and counterion effects .

Q. What are the environmental implications of its persistence and toxicity?

- Biodegradability : Test via OECD 301D (closed bottle test) to assess aerobic degradation. Quaternary ammonium salts often show low biodegradability, requiring advanced oxidation (e.g., UV/H2O2) for remediation .

- Ecotoxicity : Conduct Daphnia magna acute toxicity assays (48h EC50). Compare with safer analogs like benzethonium chloride (EC50 ~2 mg/L) .

Methodological Considerations Table

Collaborative Research Opportunities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.